Cas no 306979-67-9 (3-(2,4-Difluorophenoxy)-2-butanone)
3-(2,4-Difluorophenoxy)-2-butanone Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,4-DIFLUOROPHENOXY)-2-BUTANONE
- 3-(2,4-difluorophenoxy)butan-2-one
- 2-Butanone, 3-(2,4-difluorophenoxy)-
- 3-(2,4-Difluorophenoxy)-2-butanone
-
- MDL: MFCD00243588
3-(2,4-Difluorophenoxy)-2-butanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D175490-0.5mg |
3-(2,4-Difluorophenoxy)-2-butanone |
306979-67-9 | 0.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D175490-1mg |
3-(2,4-Difluorophenoxy)-2-butanone |
306979-67-9 | 1mg |
$ 80.00 | 2022-06-05 | ||
| TRC | D175490-2.5mg |
3-(2,4-Difluorophenoxy)-2-butanone |
306979-67-9 | 2.5mg |
$ 155.00 | 2022-06-05 | ||
| abcr | AB340726-100 mg |
3-(2,4-Difluorophenoxy)-2-butanone; . |
306979-67-9 | 100MG |
€208.80 | 2022-03-03 | ||
| Apollo Scientific | PC27984-1g |
3-(2,4-Difluorophenoxy)butan-2-one |
306979-67-9 | tech | 1g |
£1078.00 | 2025-02-21 | |
| abcr | AB340726-500mg |
3-(2,4-Difluorophenoxy)-2-butanone, 90%; . |
306979-67-9 | 90% | 500mg |
€678.60 | 2025-02-16 | |
| abcr | AB340726-1g |
3-(2,4-Difluorophenoxy)-2-butanone, 90%; . |
306979-67-9 | 90% | 1g |
€1312.80 | 2025-02-16 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00867704-1g |
3-(2,4-Difluorophenoxy)butan-2-one |
306979-67-9 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
| Key Organics Ltd | 12K-038-1MG |
3-(2,4-difluorophenoxy)-2-butanone |
306979-67-9 | >90% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | 12K-038-5MG |
3-(2,4-difluorophenoxy)-2-butanone |
306979-67-9 | >90% | 5mg |
£46.00 | 2023-09-08 |
3-(2,4-Difluorophenoxy)-2-butanone Suppliers
3-(2,4-Difluorophenoxy)-2-butanone Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3-(2,4-Difluorophenoxy)-2-butanone
Professional Introduction to Compound with CAS No. 306979-67-9 and Product Name 3-(2,4-Difluorophenoxy)-2-butanone
The compound with the CAS number 306979-67-9 and the product name 3-(2,4-Difluorophenoxy)-2-butanone represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of difluorophenoxy and butanone moieties in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further exploration.
Recent research in the domain of synthetic organic chemistry has highlighted the importance of fluorinated aromatic compounds in drug development. The 2,4-difluorophenoxy group, a key feature of this compound, is known for its ability to enhance metabolic stability and binding affinity. This characteristic has been widely exploited in the design of novel therapeutic agents targeting various biological pathways. The butanone moiety, on the other hand, contributes to the compound's solubility and bioavailability, making it an attractive scaffold for pharmacological investigations.
In the context of contemporary pharmaceutical research, compounds like 3-(2,4-Difluorophenoxy)-2-butanone are being extensively studied for their potential as intermediates in the synthesis of more complex molecules. The structural versatility of this compound allows for modifications at multiple sites, enabling chemists to tailor its properties for specific applications. For instance, researchers have been exploring its utility in the development of kinase inhibitors, where the difluorophenoxy group plays a crucial role in modulating enzyme activity.
One of the most compelling aspects of this compound is its potential in addressing unmet medical needs. The growing prevalence of drug-resistant pathogens has necessitated the discovery of novel antimicrobial agents. The unique chemical profile of 3-(2,4-Difluorophenoxy)-2-butanone makes it a promising candidate for such endeavors. Preliminary studies have demonstrated its efficacy against certain bacterial strains, suggesting that further optimization could yield potent antibiotics with improved pharmacokinetic profiles.
The synthesis of 3-(2,4-Difluorophenoxy)-2-butanone involves sophisticated organic reactions that showcase the ingenuity of modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core framework of the molecule. These reactions not only ensure high yields but also allow for precise control over regioselectivity, which is essential for achieving the desired chemical architecture.
From a computational chemistry perspective, the molecular modeling of 3-(2,4-Difluorophenoxy)-2-butanone has provided valuable insights into its interactions with biological targets. Through molecular dynamics simulations and quantum mechanical calculations, researchers have been able to predict binding affinities and identify key pharmacophoric elements. This computational approach has significantly accelerated the drug discovery process by allowing virtual screening of potential candidates before experimental validation.
The environmental impact of pharmaceutical development is another critical consideration in today's research landscape. The synthesis and application of compounds like 3-(2,4-Difluorophenoxy)-2-butanone must be balanced with sustainable practices. Efforts are underway to optimize synthetic routes to minimize waste and reduce energy consumption. Green chemistry principles are being integrated into laboratory protocols to ensure that future advancements in pharmaceutical chemistry are environmentally responsible.
Collaborative efforts between academia and industry have been instrumental in advancing our understanding of this compound. Multi-disciplinary teams comprising organic chemists, biochemists, and pharmacologists are working together to unravel its full potential. Such collaborations foster innovation and facilitate the rapid translation of laboratory findings into clinical applications.
The regulatory landscape governing new drug development also plays a pivotal role in shaping research priorities. Compliance with stringent guidelines ensures that compounds like 3-(2,4-Difluorophenoxy)-2-butanone meet safety and efficacy standards before reaching patients. Regulatory agencies often provide frameworks that guide researchers toward developing therapeutics that address unmet medical needs while maintaining high standards of quality control.
In conclusion, 3-(2,4-Difluorophenoxy)-2-butanone (CAS No. 306979-67-9) represents a beacon of innovation in pharmaceutical chemistry. Its unique structural features and multifaceted applications make it a cornerstone in current research efforts aimed at developing novel therapeutic agents. As scientific understanding continues to evolve, this compound is poised to play an increasingly significant role in addressing global health challenges.
306979-67-9 (3-(2,4-Difluorophenoxy)-2-butanone) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)